Product packaging for Dimethyl terephthalate(Cat. No.:CAS No. 120-61-6)

Dimethyl terephthalate

Cat. No.: B492978
CAS No.: 120-61-6
M. Wt: 194.18 g/mol
InChI Key: WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Description

Significance of Terephthalate (B1205515) Esters in Contemporary Polymer Science

Terephthalate esters are a cornerstone of modern polymer science due to their role as fundamental building blocks for high-performance polyesters. These esters, characterized by a central benzene (B151609) ring with two ester groups at the 1 and 4 positions, provide notable stiffness, strength, and thermal resistance to the resulting polymers. wikipedia.orgbritannica.com The most prominent application of terephthalate esters is in the synthesis of polyethylene (B3416737) terephthalate (PET), a ubiquitous thermoplastic polymer used extensively in fibers for textiles, packaging for food and beverages, and films. britannica.comrsc.orgwikipedia.org

The significance of dimethyl terephthalate, in particular, lies in its function as a precursor for polyesters such as PET, polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT). wikipedia.orgdei.so These polymers are valued for their excellent mechanical properties, chemical resistance, and processability, making them essential materials in the automotive, electronics, and packaging industries. dei.socredenceresearch.com For instance, the presence of the aromatic ring from the terephthalate unit in the polymer backbone imparts the rigidity and durability for which PET is known. britannica.com

While purified terephthalic acid (PTA) has become the more common and economical precursor for many PET applications, DMT remains crucial for producing certain specialty polyesters and for specific applications where its properties, such as good adhesion in films, are preferred. scribd.commcgroup.co.uk Furthermore, DMT is an indispensable intermediate in the synthesis of 1,4-cyclohexanedimethanol, a monomer used to produce specialty polymers with enhanced properties. wikipedia.orgmcgroup.co.uk The transesterification reaction, involving the interchange between a terephthalate ester like DMT and a diol such as ethylene (B1197577) glycol, is a fundamental process in polymer chemistry for creating these valuable materials. acs.orgocl-journal.orgnih.gov

Historical Trajectory and Industrial Evolution of this compound Production: A Research Perspective

The industrial production of this compound has evolved through several key processes, driven by the demand for high-purity monomers for polyester (B1180765) synthesis. Historically, the Witten process, also known as the Imhausen-Witten process, was a dominant method. This multi-step process begins with the liquid-phase air oxidation of para-xylene to p-toluic acid, which is then esterified with methanol (B129727) to form methyl p-toluate (B1214165). A subsequent liquid-phase air oxidation converts the methyl group of methyl p-toluate to a carboxyl group, forming monomethyl terephthalate, which is finally esterified with methanol to yield this compound. wikipedia.org

An alternative and commercially significant route is the direct esterification of terephthalic acid with methanol. wikipedia.orgdei.so This method can utilize lower-purity terephthalic acid, as the resulting DMT can be readily purified by distillation, a key advantage over the direct use of impure terephthalic acid in polymerization. wikipedia.org The reaction is typically conducted at high temperatures (250–300 °C). wikipedia.org

Research has focused on optimizing these processes, particularly through catalysis. The esterification of terephthalic acid is an endothermic reaction where increased temperature generally accelerates the reaction rate and improves the conversion of the acid. mdpi.com Studies have explored various catalysts to enhance efficiency and selectivity, including solid acid catalysts like zeolites, which offer advantages in separation, regeneration, and reduced environmental impact compared to traditional homogeneous catalysts. mdpi.com

The table below summarizes the primary historical production routes for DMT.

Production Method Key Reactants Primary Steps Noteworthy Research Aspects
Witten Process para-Xylene, Methanol, Air (Oxygen)1. Oxidation of para-xylene to p-toluic acid. 2. Esterification to methyl p-toluate. 3. Second oxidation to monomethyl terephthalate. 4. Final esterification to DMT.A multi-stage process that was historically significant for producing high-purity DMT before advancements in PTA purification.
Direct Esterification Terephthalic Acid, MethanolSingle-step esterification of terephthalic acid with methanol, followed by purification.Allows the use of crude terephthalic acid; the resulting DMT is purified by distillation. Research focuses on catalyst development (e.g., zeolites) and optimizing reaction conditions (temperature, pressure) to maximize yield and selectivity. mdpi.com

Contemporary Research Landscape and Unaddressed Challenges Pertaining to this compound

The contemporary research landscape for this compound is shaped by economic pressures, environmental regulations, and the drive for a circular economy. A major challenge for the DMT market is the strong competition from purified terephthalic acid (PTA), which is often a more economical feedstock for large-scale PET production. mcgroup.co.ukresearchandmarkets.com This has shifted the focus of DMT applications toward specialty polymers and recycling. mcgroup.co.uk

A significant area of current research is the chemical recycling of PET waste. Methanolysis, a process that depolymerizes PET using methanol, breaks the polymer down into its constituent monomers, primarily DMT and ethylene glycol. digitellinc.comresearchgate.net This allows for the recovery of high-purity DMT that can be reused to produce new polymers, creating a closed-loop system. mcgroup.co.ukresearchgate.net Research in this area aims to develop more efficient and milder reaction conditions, often using novel catalysts to reduce the high temperatures and pressures traditionally required. digitellinc.com For example, studies have explored the use of inexpensive catalysts like sodium hydroxide (B78521) under atmospheric pressure and relatively low temperatures for PET methanolysis. digitellinc.com

Catalyst development remains a central theme in DMT-related research, not only for recycling but also for its synthesis and subsequent transesterification. Recent advancements include the use of modified hydrotalcites and non-precious metal-based catalysts (e.g., nickel-based) to improve reaction efficiency, selectivity, and reusability, thereby lowering costs and environmental impact. acs.orgnih.govchemicalbook.com

Despite these advancements, several challenges persist. The volatility of raw material prices, particularly for para-xylene and methanol, directly impacts the production cost of DMT. credenceresearch.commcgroup.co.uk Furthermore, the chemical industry faces increasing pressure to adopt more sustainable practices and reduce its environmental footprint, which necessitates continued innovation in catalyst design and process efficiency. credenceresearch.comasdreports.com Establishing robust and economically viable recycling infrastructures on a global scale also remains a significant hurdle. asdreports.com

The table below highlights key areas of contemporary research and the associated challenges.

Research Area Objective Key Findings & Innovations Unaddressed Challenges
PET Chemical Recycling (Methanolysis) To depolymerize PET waste back into high-purity DMT and ethylene glycol for a circular economy.Development of milder reaction conditions using catalysts like NaOH, reducing energy consumption. digitellinc.com Eastman Chemical is investing in large-scale PET depolymerization plants. mcgroup.co.ukScaling up recycling technologies to be economically competitive with virgin material production; handling impurities in post-consumer waste streams.
Advanced Catalysis To improve the efficiency, selectivity, and sustainability of DMT synthesis and transesterification reactions.Use of solid acid catalysts like zeolites for esterification. mdpi.com Development of modified hydrotalcites and non-precious metal catalysts (e.g., potassium-modified Ni/SiO₂) for hydrogenation and transesterification. acs.orgchemicalbook.comDesigning catalysts that are robust, reusable, and resistant to poisoning while remaining cost-effective for industrial-scale use.
Process Optimization & Sustainability To reduce the energy intensity and environmental impact of DMT production and use.Innovations in catalyst technology that increase yield and reduce energy consumption. credenceresearch.com Integration of DMT production with recycling loops to minimize raw material consumption. mcgroup.co.ukBalancing production costs with the high capital investment required for greener technologies; navigating fluctuating raw material prices and stringent environmental regulations. credenceresearch.comasdreports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4<br>C6H4(COOCH3)2<br>C10H10O4 B492978 Dimethyl terephthalate CAS No. 120-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C10H10O4, Array
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DSSTOX Substance ID

DTXSID0020498
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES.
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Boiling Point

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C
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Flash Point

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c.
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Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor
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Density

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5
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Vapor Pressure

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4
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Color/Form

Colorlesss crystals, NEEDLES FROM ETHER

CAS No.

120-61-6
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Record name DIMETHYL TEREPHTHALATE
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Melting Point

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C
Record name DIMETHYL TEREPHTHALATE
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Record name DIMETHYL TEREPHTHALATE
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Record name DIMETHYL TEREPHTHALATE
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Advanced Synthetic Methodologies and Catalytic Systems for Dimethyl Terephthalate Production

Mechanistic Investigations of Direct Esterification and Transesterification Pathways

The production of dimethyl terephthalate (B1205515) (DMT) is primarily achieved through two main chemical routes: direct esterification of terephthalic acid (PTA) with methanol (B129727) and transesterification. The latter often involves the methanolysis of polyethylene (B3416737) terephthalate (PET) or the ester interchange between a different ester of terephthalic acid and methanol. mdpi.comocl-journal.org

Direct Esterification: This process involves the reaction of terephthalic acid with methanol. Industrially, this reaction is often catalyzed by homogeneous acid catalysts like sulfuric acid. mdpi.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid group on PTA by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester, monomethyl terephthalate (MMT). mdpi.com A second esterification step then occurs at the remaining carboxylic acid group to yield DMT.

Transesterification: This pathway is particularly relevant for the chemical recycling of PET. In this process, PET is depolymerized by methanol in the presence of a catalyst. The reaction breaks down the polyester (B1180765) chains, with methanol reacting with the ester linkages to form DMT and ethylene (B1197577) glycol (EG) as the main products. rsc.org The mechanism for the transesterification of DMT with EG, a similar ester interchange reaction, has been studied and can be catalyzed by various compounds, including metal acetates and organotin compounds. acs.orgfigshare.com For organotin catalysts, a proposed mechanism involves a carbonyl insertion. This process includes the formation of a tin-alkoxide bond, followed by the insertion of the ester carbonyl into this bond, creating an orthoester intermediate which then decomposes to the final products. acs.orgfigshare.comacs.org The reaction kinetics of the transesterification of DMT with diols like 1,4-butanediol (B3395766) have been found to be influenced by the molar ratio of the reactants and can be promoted by the continuous removal of the methanol byproduct. scispace.com

Heterogeneous Catalysis in Dimethyl Terephthalate Synthesis

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. nih.gov This is a significant advantage over homogeneous catalysts. nih.gov

Metal Oxide and Mixed Oxide Catalysts

Metal oxides are a crucial class of heterogeneous catalysts for various chemical transformations, including esterification and transesterification reactions. mdpi.com Their catalytic activity is often related to their acidic or basic surface properties. mdpi.com

In the context of DMT production, mixed metal oxides derived from hydrotalcites have shown promise. nih.govacs.org For instance, Mg-Al mixed oxides have been investigated for the transesterification of DMT with ethylene glycol. nih.govacs.org The preparation method of these oxides, such as combustion synthesis, can influence their properties like surface area and porosity, which in turn affects their catalytic performance. acs.org Zinc-modified hydrotalcites have also been studied as effective and reusable catalysts for the transesterification of DMT. nih.govacs.org One study found that a zinc-modified hydrotalcite prepared using glycine (B1666218) as a fuel achieved 64.1% conversion of DMT and 96.1% selectivity to bis(2-hydroxyethyl)terephthalate (BHET) in 4 hours at 180 °C. nih.gov The addition of zinc and titanium to hydrotalcites can enhance their activity and selectivity. nih.govresearchgate.net

Copper-supported catalysts are also being explored for the sustainable depolymerization of PET to produce DMT. rsc.org

Zeolite-Based and Supported Catalytic Systems

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them effective solid acid catalysts. mdpi.com Their pore structure is critical for controlling the diffusion of reactants and products, while the strength and density of their acid sites directly impact catalytic activity and selectivity. mdpi.com

Several types of zeolites, including ZSM-5, MOR, and β-zeolite, have been evaluated for the direct esterification of PTA with methanol to produce DMT. mdpi.com Among these, β-zeolite demonstrated superior performance, achieving 100% PTA conversion and 94.1% DMT selectivity under optimized conditions (200 °C, 1 MPa N₂ pressure, for 8 hours). mdpi.comresearchgate.net This catalyst also showed good stability, maintaining over 92% of its initial activity after five cycles. mdpi.comresearchgate.net

Supported catalysts, where an active metal is dispersed on a support material, are also widely researched. For the methanolysis of PET, zinc oxide supported on mesoporous Beta zeolite (Zn-Beta-meso) has proven to be highly efficient, yielding approximately 99.9% DMT at 180 °C after just 30 minutes. sciopen.comsciopen.com The high dispersion of zinc species on the mesoporous support is key to its activity. sciopen.comsciopen.com This catalytic system was also effective for various PET substrates, including pigmented bottles and textiles. sciopen.comsciopen.com In another application, zeolite-supported Ruthenium (Ru) catalysts, particularly Ru/MOR, have been used for the selective hydrogenation of DMT to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), achieving high conversion and selectivity. bohrium.com

Homogeneous Catalysis and Organocatalysis Approaches

While heterogeneous catalysts offer process advantages, homogeneous catalysts are also significant in DMT synthesis, particularly in mechanistic studies. Organotin compounds, for example, are effective homogeneous catalysts for transesterification reactions. acs.orgfigshare.comacs.org Computational studies have elucidated a carbonyl insertion mechanism for organotin-catalyzed transesterification of DMT with ethylene glycol. acs.orgfigshare.comacs.org This mechanism involves the formation of a tin-alkoxide bond, into which the ester carbonyl group inserts, leading to an orthoester intermediate that subsequently decomposes to the desired product. acs.orgfigshare.comacs.org

Organocatalysis, which uses small organic molecules as catalysts, is emerging as a powerful alternative to metal-based catalysis. researchgate.net In the context of polyester synthesis from DMT and ethylene glycol, various organocatalysts have been evaluated. researchgate.net An ionic salt, 1,8-Diazabicyclo[5.4.0]undec-7-ene: benzoic acid (DBU:BA), has shown catalytic activity competitive with conventional organometallic catalysts for the bulk polymerization of PET from DMT. researchgate.netacs.org This demonstrates the potential of organocatalysts to provide metal-free alternatives in polyester production. In a different application, continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues has been achieved using a Fischer indole (B1671886) reaction, highlighting the versatility of modern synthetic methods. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Optimization in this compound Production

The application of green chemistry principles is crucial for the sustainable production of chemicals like DMT. This involves using environmentally benign catalysts, renewable feedstocks, and energy-efficient processes. nih.gov Heterogeneous catalysts, due to their reusability and reduced waste generation, are inherently aligned with green chemistry principles. nih.gov

The use of solid acid catalysts like zeolites for DMT synthesis from PTA and methanol is considered an eco-friendly approach, avoiding the corrosion and separation issues associated with traditional homogeneous acid catalysts. mdpi.com The development of catalytic systems that operate under milder conditions, such as the bio-based guaiacol (B22219) and potassium bicarbonate system for PET methanolysis at 120 °C, also contributes to a more sustainable process by reducing energy consumption. researchgate.netwiley.com Furthermore, optimizing reaction conditions, such as catalyst loading and temperature, is essential for maximizing efficiency and minimizing waste. acs.org The use of flow chemistry can also contribute to greener synthesis by allowing for rapid and clean production with reduced solvent usage. nih.gov

Emerging Bio-based Feedstocks for this compound Production

The transition from fossil-based to renewable feedstocks is a key goal for a sustainable chemical industry. marketsandmarkets.com There is growing interest in producing DMT from bio-based resources. marketsandmarkets.comeinpresswire.com Lignin, an abundant aromatic biopolymer, is a potential renewable source for aromatic chemicals. acs.org

One promising route involves the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, into terephthalic acid and its esters. nih.gov For instance, oxidized derivatives of HMF can undergo Diels-Alder reactions with ethylene over solid Lewis acid catalysts like Sn-Beta or Zr-Beta zeolites to produce intermediates that can then be oxidized to PTA or DMT. nih.gov Specifically, methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), derived from HMF, reacts with ethylene in the presence of Zr-Beta to form methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with high selectivity, which can subsequently be converted to DMT. nih.gov

The development of bio-based DMT production is a significant growth area, aligning with the increasing demand for sustainable materials in sectors like packaging and textiles. marketsandmarkets.comkenresearch.com Companies are actively exploring the integration of bio-based feedstocks into their DMT production processes. kenresearch.com

Interactive Data Table: Catalytic Performance in DMT Synthesis

Role in Polymer Chemistry and Advanced Materials Science

Polycondensation Reaction Mechanisms and Kinetics with Glycols

The synthesis of polyesters from dimethyl terephthalate (B1205515) and various glycols proceeds through a two-stage process: transesterification followed by polycondensation. researchgate.net In the initial transesterification stage, DMT reacts with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol (B3395766), to form a bis(hydroxyalkyl) terephthalate monomer and methanol (B129727) as a byproduct. researchgate.netscranton.edu This reaction is typically catalyzed by metal acetates, such as zinc acetate. rsc.orgresearchgate.net The subsequent polycondensation stage involves the reaction of these monomers at elevated temperatures and reduced pressure, eliminating the glycol to form the high molecular weight polyester (B1180765). scranton.edu The kinetics of these reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. scispace.com

The synthesis of poly(ethylene terephthalate) (PET) from DMT and ethylene glycol (EG) is a well-established industrial process. rsc.org The initial transesterification reaction produces bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net The kinetics of this stage are complex, with the formation of various oligomers. researchgate.net Studies have shown that the reactivity of the hydroxyl groups in ethylene glycol is higher than that of the hydroxyl groups in the growing oligomer chains. researchgate.net

A study on the ammonolysis of DMT, a model for PET upcycling, revealed pseudo-first-order rate constants for the sequential reactions. At 100°C, the rate constant for the first ester group reacting with ammonia (B1221849) was 0.25 h⁻¹, and for the second, it was 0.11 h⁻¹. The activation energies for these reactions were determined to be 27.9 kJ/mol and 37.3 kJ/mol, respectively. acs.org

Table 1: Kinetic Parameters for the Ammonolysis of Dimethyl Terephthalate at 100°C

Reaction Step Pseudo First-Order Rate Constant (k') Activation Energy (Ea)
First Ester Group 0.25 ± 0.02 h⁻¹ 27.9 ± 2.2 kJ/mol
Second Ester Group 0.11 ± 0.02 h⁻¹ 37.3 ± 3.3 kJ/mol

Data from ACS Sustainable Chemistry & Engineering acs.org

The polymerization of poly(butylene terephthalate) (PBT) from DMT and 1,4-butanediol (BD) follows a similar two-stage mechanism. researchgate.net The transesterification of DMT with BD has been studied using catalysts like tetrabutyl titanate. scispace.com Kinetic investigations have shown that for [BD]/[DMT] molar ratios greater than 2, the principle of equal reactivity of functional groups holds true up to approximately 75% conversion. scispace.com

A significant challenge in PBT synthesis is the formation of tetrahydrofuran (B95107) (THF) as a byproduct, particularly when terephthalic acid is used instead of DMT. researchgate.net The use of DMT mitigates, but does not entirely eliminate, this side reaction. Research has focused on understanding the kinetics of both the main polymerization reaction and the side reactions to improve the yield and properties of the final polymer. researchgate.net

Poly(ethylene terephthalate) Synthesis Dynamics

Copolymerization Strategies and Their Impact on Polymer Architecture

Copolymerization is a powerful strategy to modify the properties of terephthalate-based polymers and tailor them for specific applications. By introducing a third monomer into the polymerization of DMT and a glycol, the resulting copolymer can exhibit altered crystallinity, thermal properties, mechanical strength, and biodegradability. mdpi.com

For instance, the incorporation of comonomers like isophthalic acid can disrupt the regular chain structure of PET, leading to reduced crystallinity and improved transparency. mdpi.com Similarly, copolymerizing DMT with other diacids or diols can lead to a wide range of polymer architectures. A study on the copolymerization of DMT, 1,4-butanediol, and adipic acid demonstrated that varying the ratio of the diacids could control the crystallinity and biodegradability of the resulting copolyester. mdpi.com

Another approach involves the synthesis of block copolymers. For example, poly(ether ester) elastomers are random block copolymers prepared by the melt polymerization of PBT precursors with poly(ether glycols). scispace.com These copolymers combine the hard, crystalline segments of PBT with soft, amorphous polyether segments, resulting in materials with a unique combination of flexibility and strength. bohrium.com The synthesis of PET-ran-PLA random copolymers from DMT-derived PET oligomers and polylactide has also been explored to create partially biodegradable materials. researchgate.net

Structure-Property Relationships of Terephthalate Polymers: A Molecular Perspective

The physical and chemical properties of terephthalate polymers are intrinsically linked to their molecular structure. Factors such as the length of the glycol unit, the presence of comonomers, and the degree of crystallinity all play a crucial role in determining the final characteristics of the material. ugent.be

For example, the number of methylene (B1212753) groups in the alkylene chain of poly(alkylene terephthalate)s significantly influences their thermal and mechanical properties. ugent.be PET, with two methylene groups, has a high melting point and is excellent for fiber and bottle production. researchgate.net PBT, with four methylene groups, has a lower melting point and faster crystallization rate, making it suitable for injection molding applications. wiley.com

The introduction of ionic groups into the polymer chain, such as through the use of sodium dimethyl isophthalate-5-sulfonate (SIPM) as a comonomer with DMT, can dramatically alter the properties of PET. rsc.orgrsc.org The incorporation of these ionic groups disrupts chain regularity, reduces crystallinity, and enhances properties like hydrophilicity, tensile strength, and impact strength. rsc.orgrsc.org

The microstructure of copolymers, whether random or blocky, also has a profound impact on their properties. Random copolymers often exhibit properties that are an average of the parent homopolymers, while block copolymers can display distinct properties associated with each block, leading to microphase separation and unique morphologies. bohrium.com

Table 2: Influence of Comonomer on PET Properties

Comonomer Effect on Crystallinity Impact on Mechanical Properties
Isophthalic Acid Reduces crystallinity Improves transparency
Sodium Dimethyl Isophthalate-5-Sulfonate (SIPM) Reduces crystallinity Enhances hydrophilicity, tensile strength, and impact strength

Data from Polymer Chemistry (RSC Publishing) mdpi.comrsc.orgrsc.org

Advanced Characterization Techniques for Polymer Microstructure Analysis

A deep understanding of the microstructure of terephthalate polymers is essential for controlling their properties and performance. Several advanced characterization techniques are employed to analyze their composition, molecular weight, crystallinity, and morphology. doublemasterinpolymerscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical structure and composition of polymers. doublemasterinpolymerscience.comnumberanalytics.com ¹H and ¹³C NMR can be used to identify the different monomer units in a copolymer, calculate their molar ratios, and analyze the sequence distribution (e.g., random vs. blocky). researchgate.netsemanticscholar.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the success of the polymerization and providing information about the chemical structure. bohrium.comdoublemasterinpolymerscience.com

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical properties. wiley.comdoublemasterinpolymerscience.com

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of polymers. doublemasterinpolymerscience.commdpi.com These parameters are crucial for understanding the thermal behavior and processing window of the material.

X-ray Diffraction (XRD): XRD provides information about the crystalline structure of polymers. mdpi.com Wide-angle X-ray scattering (WAXS) is used to determine the crystal lattice parameters and degree of crystallinity, while small-angle X-ray scattering (SAXS) can reveal information about the morphology of crystalline and amorphous domains. numberanalytics.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the surface morphology and internal structure of polymers at the micro- and nanoscale. researchgate.net They can reveal details about spherulite formation, phase separation in copolymers, and the dispersion of fillers or additives.

Fast Scanning Calorimetry (FSC): FSC is an advanced thermal analysis technique that allows for very high heating and cooling rates, enabling the study of crystallization and reorganization processes that are too fast to be captured by conventional DSC. vt.edu

Novel Applications of this compound-Based Polymers in Specialized Fields

Beyond their traditional uses in textiles, packaging, and engineering plastics, DMT-based polymers are finding new applications in a variety of specialized fields due to their tunable properties and versatility. dei.so

Biomedical Applications: The biodegradability of certain copolyesters derived from DMT makes them attractive for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. researchgate.net

Advanced Coatings and Resins: DMT is used in the synthesis of high-performance resins for coatings, adhesives, and composite materials. dei.so These resins can offer excellent chemical resistance, thermal stability, and mechanical strength. dataintelo.com

Electronics and Electrical Industry: DMT-based polymers are used as high-performance films, sheets, and encapsulation materials in electronic devices due to their excellent electrical insulation properties, durability, and thermal stability. dataintelo.com

Additives and Plasticizers: DMT derivatives can be used as additives to enhance the properties of other polymers, improving their mechanical, thermal, and chemical resistance. dataintelo.com

Sustainable Materials: There is growing interest in producing DMT-based polymers from renewable resources. For example, research is being conducted on synthesizing bio-based 1,4-butanediol for PBT production. ugent.be Furthermore, the chemical recycling of PET waste can yield DMT, which can then be used to produce new, high-quality polymers, contributing to a circular economy. scranton.edursc.org

Environmental Behavior, Ecotoxicology, and Bioremediation Research of Dimethyl Terephthalate

Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Compartments

Dimethyl terephthalate's environmental distribution is largely governed by its physical and chemical properties. With a log octanol/water partition coefficient (log Kow) of approximately 2.21 to 2.25, DMT has a low potential for bioaccumulation in aquatic organisms. europa.eu Its water solubility is reported to be 31 mg/L at 20°C. europa.eu

In aquatic environments, any released DMT is not expected to persist. oecd.org It is readily removed through direct hydrolysis and microbial degradation. oecd.org However, accidental large-scale releases could pose a risk to some aquatic life. oecd.org

In terrestrial systems, DMT is expected to have medium to high soil mobility based on an estimated Koc of 400. echemi.com Similar to aquatic environments, it is readily degraded by hydrolytic processes and microbial action. oecd.org Consequently, DMT presents a very low concern in the terrestrial environment. oecd.org The migration of dimethyl phthalate (B1215562) from products in landfills is facilitated by its relatively high water solubility, which leads to a continuous depletion from the resin surface. nih.gov

Biotransformation and Biodegradation Pathways

The biodegradation of dimethyl terephthalate (B1205515) is a key process in its environmental fate. Several microbial species have been identified that can utilize DMT as a source of carbon and energy. scholaris.canih.gov The initial and common step in the microbial degradation of DMT is the sequential hydrolysis of its two ester bonds. nih.govresearchgate.net This process is catalyzed by esterases, which are enzymes that break down esters. researchgate.netnih.gov

Microbial consortia, or mixed microbial cultures, have demonstrated effective degradation of DMT. scholaris.canih.gov For instance, a two-member association of a bacterial and an actinomyces strain (189AC) actively degraded DMT. scholaris.caresearchgate.net The presence of other substrates, such as methanol (B129727), can sometimes enhance the biodegradation activity. scholaris.ca

Under certain conditions, alternative biochemical pathways for DMT degradation have been observed. In the presence of ethanol, the bacterium Pasteurella multocida Sa, in addition to producing MMT, can also form mono-ethyl terephthalate (MET). nih.gov This suggests a biologically mediated trans-esterification reaction, where the methyl group of MMT is exchanged for an ethyl group from ethanol. nih.govresearchgate.net

Anaerobic degradation of DMT has also been documented. jst.go.jpird.fr Studies have shown that DMT can be biodegraded in oxygen-free environments, leading to the formation of MMT and TPA. jst.go.jp Shotgun metagenomic analysis has pointed to the presence of novel enzymes involved in this anaerobic degradation. jst.go.jp The anaerobic treatment of wastewater from DMT manufacturing plants has been successfully demonstrated, with different aromatic compounds showing varying rates of degradation. nih.gov

Microbial Degradation Mechanisms and Enzymatic Involvement

Abiotic Degradation Processes: Photolysis and Hydrolysis Kinetics

Abiotic degradation processes, including photolysis and hydrolysis, contribute to the breakdown of this compound in the environment. DMT contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. echemi.com The photo-oxidation half-life of DMT is estimated to be in the range of weeks. oecd.org In the atmosphere, vapor-phase DMT is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 28 days. echemi.com

Ecotoxicological Impact Assessments on Biological Receptors

This compound is considered moderately toxic to aquatic organisms. oecd.org Acute toxicity studies have been conducted on various aquatic species to determine the concentrations at which harmful effects are observed. The results of these studies are summarized in the table below.

Based on the available toxicity data, a Predicted No Effect Concentration (PNEC) for the aquatic environment has been estimated to be 0.096 mg/L, using the most sensitive species (Fathead minnow) and an assessment factor of 100. oecd.org

Terrestrial Ecosystem Response Investigations

This compound (DMT), when released into the terrestrial environment, exhibits moderate mobility in soil. echemi.comnih.gov Its fate is significantly influenced by interactions with soil microorganisms and its effects on plant life. The estimated half-life of DMT in soil is between one and four weeks. oecd.org

Investigations into the ecotoxicity of DMT on terrestrial plants have shown varied effects depending on the species and the concentration of the compound. Studies on seed germination and seedling growth have established No Adverse Effect Concentrations (NOAEC) for several plant species. For example, in 7-day germination tests, the NOAEC for ryegrass and radish was found to be 10 mg/L, while for lettuce, it was 1 mg/L. echemi.comoecd.org In seedling growth studies, species like radish, marigold, and lettuce showed a high tolerance with a NOAEC greater than 1000 mg/L. oecd.org

Table 1: No Adverse Effect Concentration (NOAEC) of this compound on Terrestrial Plants echemi.comoecd.org
Test TypeSpeciesNOAEC (mg/L)
7-Day Seed GerminationRyegrass10
Radish10
Lettuce1
1-Week Seedling PhytotoxicityRadish>1000
Marigold>1000
Lettuce>1000
Corn>100

Remediation Technologies for this compound Contamination

Remediation of DMT-contaminated sites involves various physical, chemical, and biological methods. Given its biodegradability, bioremediation is a particularly promising and environmentally friendly approach. coleparmer.comepa.gov

Bioremediation utilizes microorganisms to break down DMT into less harmful substances. The primary biochemical pathway for DMT degradation involves the sequential hydrolysis of its two ester bonds. nih.govresearchgate.net This process is typically initiated by microbial enzymes, leading to the formation of mono-methyl terephthalate (MMT) and subsequently terephthalic acid (TA), which can be further mineralized. nih.govresearchgate.net

Several bacterial strains capable of degrading DMT have been isolated and studied. These include:

A mixed microbial culture (Association 189) , isolated from soil with a history of DMT treatment, demonstrated the ability to use DMT as a growth substrate. nih.gov

Pasteurella multocida Sa , isolated from mangrove sediment, can transform DMT into MMT and then TA. nih.gov Interestingly, research showed that in the presence of ethanol, this strain could follow an alternative pathway involving trans-esterification to form mono-ethyl terephthalate (MET). nih.govresearchgate.net

Rhodococcus ruber 2B , isolated from sewage treatment facilities, was shown to accelerate the degradation of DMT, with terephthalate monoesters and terephthalic acid identified as metabolites. echemi.com

Bacillus thuringiensis , isolated from cotton field soil, can effectively biodegrade DMT, utilizing it as a sole source of carbon and energy. rsc.org

Delftia species WL-3 has been reported to degrade approximately 94% of DMT at a concentration of 5 g/L within seven days, using it for growth. nih.gov

Table 2: Microbial Strains Involved in this compound Bioremediation
MicroorganismSourceDegradation Pathway/FindingReference
Mixed Microbial Culture (189)DMT-treated soilUtilizes DMT for growth. nih.gov
Pasteurella multocida SaMangrove sedimentDMT → Mono-methyl terephthalate (MMT) → Terephthalic acid (TA). Shows alternative pathway with ethanol. nih.gov
Rhodococcus ruber 2BSewage treatment facilitiesAccelerates DMT degradation to monoesters and TA. echemi.com
Bacillus thuringiensisCotton field soilUtilizes DMT as a sole carbon and energy source for complete degradation. rsc.org
Delftia sp. WL-3Not specifiedDegrades ~94% of 5 g/L DMT within 7 days. nih.gov

Other Remediation Technologies:

Chemical Recycling: Methods such as methanolysis, hydrolysis, and glycolysis are employed to chemically break down polyethylene (B3416737) terephthalate (PET) plastic waste, often yielding DMT as a primary product that can be purified and reused. frontiersin.orgresearchgate.net For example, ionic liquid-catalyzed methanolysis has been shown to be an efficient technique for converting PET into high-grade DMT. nih.gov

Electro-Bioremediation: This innovative approach combines electrokinetics with bioremediation. Applying a low-voltage electric field to contaminated soil can enhance the degradation rate of pollutants by stimulating microbial activity and increasing the bioavailability of the contaminant. researchgate.net

Phytoremediation: This is an emerging technology that uses plants to remove or degrade pollutants. frontiersin.org A novel concept proposes the use of transgenic plants engineered to secrete PET-degrading enzymes (like PETase) from their roots into the soil (rhizosecretion). researchgate.net This could offer a sustainable, in-situ method for degrading plastic pollutants, including those that break down into DMT.

Advanced Analytical Methodologies for Characterization and Quantification of Dimethyl Terephthalate

Chromatographic Separation Techniques for Trace Analysis

Chromatography is a cornerstone for separating DMT from complex mixtures, enabling its accurate quantification. The choice of technique is dictated by the sample matrix and the analytical objective, whether it is trace analysis in environmental samples or characterization of polymer constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the determination of volatile and semi-volatile compounds like DMT. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

Methodologies for DMT analysis often involve an initial sample preparation step, such as liquid-liquid extraction with a solvent like dichloromethane, to isolate the analyte from the sample matrix. nih.gov The separation is typically performed on a capillary column, with 5% phenyl methyl siloxane columns being a common choice due to their versatility. nih.gov Following separation, the mass spectrometer detects the eluted compounds. For DMT, identification and quantification are frequently based on its characteristic fragment ions, particularly the ion at a mass-to-charge ratio (m/z) of 163, which corresponds to the loss of a methoxy (B1213986) group. mdpi.com The combination of total ion chromatograms (TICs) for general screening and extracted ion chromatograms (EICs) for specific quantification provides excellent sensitivity and selectivity. nih.gov This approach allows for the simultaneous quantification of numerous substances in food simulants at levels of a few nanograms per gram (ng/g). nih.gov

Table 1: Typical GC-MS Parameters for Dimethyl Terephthalate (B1205515) Analysis This table is interactive. Click on the headers to sort.

Parameter Value/Condition Source
Extraction Solvent Dichloromethane nih.gov
Column Type 5% Phenyl Methyl Siloxane nih.gov
Analysis Mode Total Ion Chromatogram (TIC), Extracted Ion Chromatogram (EIC) nih.gov
Key Quantifier Ion (m/z) 163 mdpi.com

| Application | Quantification in food contact materials | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of DMT, especially in contexts where the analyte is not sufficiently volatile for GC or is present in a complex liquid matrix. It is frequently applied in the quality control of food packaging materials. nih.gov

A common approach for DMT analysis is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.comnih.gov Separation can be achieved on various columns, including C8 or specialized reverse-phase columns designed for low silanol (B1196071) activity. sielc.comekb.eg Detection is typically performed using a UV detector, with the wavelength set to around 254 nm. ekb.eg HPLC methods have been successfully employed to monitor the migration of DMT from polyethylene (B3416737) terephthalate (PET) food containers into food simulants, confirming the safety of these materials. nih.gov

Table 2: Example HPLC Conditions for Dimethyl Terephthalate Separation This table is interactive. Click on the headers to sort.

Parameter Value/Condition Source
Mode Reverse Phase (RP) sielc.com
Column Newcrom R1 or C8 sielc.comekb.eg
Mobile Phase Acetonitrile and Water (often with formic or phosphoric acid) sielc.comnih.gov
Detector UV (254 nm) ekb.eg

| Application | Analysis of migration from PET containers | nih.gov |

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from DMT, such as polyethylene terephthalate (PET) and poly(butylene sebacate-co-terephthalate) (PBSeT). researchgate.netwikipedia.org GPC separates molecules based on their hydrodynamic volume or size in solution, rather than chemical interactions. wikipedia.orgufl.edu Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores more deeply and elute later. ufl.edu

This technique is crucial for determining the molecular weight distribution of a polymer, providing key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). wikipedia.org Due to the limited solubility of many polyesters, specialized solvents are often required. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), sometimes in a mixture with chloroform (B151607) or methylene (B1212753) chloride, has emerged as an effective solvent for the GPC analysis of PET at room temperature, minimizing the risk of polymer degradation that can occur with other solvents at high temperatures. wiley.com The data obtained from GPC is vital for correlating a polymer's molecular characteristics with its physical and mechanical properties.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of DMT, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the qualitative structural analysis of organic molecules, including DMT. bipm.org The ¹H NMR spectrum of DMT is distinct and simple due to the molecule's symmetry. It exhibits two sharp singlets.

The four magnetically equivalent aromatic protons on the benzene (B151609) ring produce a singlet at a chemical shift of approximately 8.0-8.1 ppm. bipm.orgresearchgate.net The six equivalent protons of the two methyl ester groups give rise to another singlet at around 3.9-4.0 ppm. bipm.org The precise chemical shifts can be influenced by factors such as the solvent, concentration, and temperature. bipm.org

Common deuterated solvents suitable for NMR analysis of DMT include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. bipm.orgresearchgate.net Beyond structural confirmation, NMR, specifically quantitative NMR (qNMR), is a powerful method for purity assignment, using DMT as an internal standard reference material. bipm.org

Table 3: Characteristic ¹H NMR Signals for this compound This table is interactive. Click on the headers to sort.

Protons Chemical Shift (ppm) Multiplicity Source
Aromatic (4H) ~ 8.0 - 8.1 Singlet bipm.orgresearchgate.net

| Methyl (6H) | ~ 3.9 - 4.0 | Singlet | bipm.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of DMT provides clear evidence of its ester functionality. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, which typically appears around 1720 cm⁻¹. taylorandfrancis.com

Other significant bands include those for the C-O stretching vibrations of the ester linkage. The spectrum also contains absorptions related to the aromatic ring, such as C-H and C=C stretching vibrations. The analysis of the IR spectrum allows for the confirmation of the DMT structure and can be used to monitor chemical transformations, such as the depolymerization of PET into DMT. researchgate.nettaylorandfrancis.com

Table 4: Key Infrared (IR) Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Functional Group Wavenumber (cm⁻¹) Description Source
C=O (Ester) ~ 1720 Strong, sharp absorption taylorandfrancis.com
C-O (Ester) N/A Characteristic stretching vibrations sigmaaldrich.com

| Aromatic C-H | N/A | Stretching and bending vibrations | taylorandfrancis.com |


Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a chemical substance. technologynetworks.comsolubilityofthings.com The principle is rooted in the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. solubilityofthings.combyjus.com When a molecule, such as this compound (DMT), is exposed to light, its electrons are promoted from a ground state to a higher energy state by absorbing light of a specific wavelength. byjus.com For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known DMT concentrations at the wavelength of maximum absorbance (λmax). technologynetworks.comlibretexts.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The UV spectrum of this compound exhibits characteristic absorption maxima in the ultraviolet range, which are influenced by the solvent used. The primary absorption is due to the π → π* electronic transitions within the benzene ring and carbonyl groups. Published data indicates that DMT in an alcohol solvent shows a maximum absorption at approximately 241.6 nm. nih.gov Other studies have reported absorption regions between 220-260 nm. researchgate.net For instance, DMT monomer derived from the degradation of polyethylene terephthalate (PET) bottles shows a distinct absorption peak around 240 nm. researchgate.net The specific λmax is crucial for setting the spectrophotometer to ensure maximum sensitivity and accuracy during quantification. libretexts.org

Table 1: Reported UV Absorbance Maxima for this compound

Wavelength (λmax)Solvent/ContextSource(s)
241.6 nmAlcohol nih.gov
~240 nmMethanol (B129727) (from PET degradation) researchgate.net
257 nm (shoulder)Not specified researchgate.net
220-260 nmDichloroethane researchgate.net

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of this compound. It functions by ionizing molecules and then sorting and measuring the mass-to-charge (m/z) ratio of the ions. libretexts.org For DMT analysis, MS is most commonly coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS is a robust and widely used technique for DMT analysis due to its simplicity, speed, and effectiveness in separating volatile and semi-volatile compounds. restek.com In GC-MS, DMT is separated from other components in a sample before being introduced to the mass spectrometer. Upon ionization, typically through electron impact (EI), the DMT molecule (C₁₀H₁₀O₄, molecular weight 194.18 g/mol ) fragments in a predictable pattern, which serves as a chemical fingerprint for its identification. ebi.ac.ukchemicalbook.com The molecular ion [M]⁺ is observed at m/z 194. The most abundant fragment ion (base peak) appears at m/z 163, corresponding to the loss of a methoxy group (-OCH₃). chemicalbook.commdpi.com Other significant fragments are observed at m/z 135 (loss of -COOCH₃), m/z 103, and m/z 76. chemicalbook.comresearchgate.net

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantifying DMT and its metabolites, especially in complex matrices where minimal sample preparation is desired. nih.govsciex.com Techniques like electrospray ionization (ESI) are common. sciex.com Multiple Reaction Monitoring (MRM) mode is often employed in LC-MS/MS to enhance selectivity and achieve very low detection limits by monitoring a specific precursor ion-to-product ion transition. sciex.comresearchgate.net

Table 2: Characteristic Mass-to-Charge (m/z) Ratios for this compound in Electron Impact Mass Spectrometry

m/z RatioProposed Fragment IdentityRelative AbundanceSource(s)
194[M]⁺ (Molecular Ion)28.5% chemicalbook.com
163[M-OCH₃]⁺ (Base Peak)100.0% chemicalbook.commdpi.com
135[M-COOCH₃]⁺18.2% chemicalbook.com
103[C₇H₃O]⁺11.0% chemicalbook.com
76[C₆H₄]⁺8.2% chemicalbook.com

Sample Preparation Protocols for Complex Environmental and Biological Matrices

The accurate analysis of this compound in complex environmental samples (e.g., water, soil) and biological matrices (e.g., plasma, urine) necessitates effective sample preparation to remove interfering substances and concentrate the analyte. numberanalytics.comnih.gov The choice of protocol depends on the matrix, the concentration of DMT, and the analytical technique employed.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting DMT. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. numberanalytics.com For instance, a method for analyzing substances from plastic food contact materials in aqueous food simulants utilized LLE with dichloromethane. nih.gov In another application, metabolites of a related compound in drinking water were extracted using a petroleum ether/diethyl ether mixture. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, reducing solvent consumption and offering higher recovery rates. The sample is passed through a solid sorbent material that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. SPE has been employed for the analysis of DMT or its parent compounds in various sample types. nih.gov However, care must be taken as SPE cartridges themselves can sometimes be a source of phthalate (B1215562) contamination. sciex.com

Advanced Microextraction Techniques: To further improve sensitivity and reduce environmental impact, several microextraction techniques have been developed.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique uses a porous hollow fiber containing an acceptor phase to extract analytes from a sample. It has been successfully applied to determine DMT and other compounds in human urine, providing excellent enrichment and clean-up prior to LC-MS/MS analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a fast and simple method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. This high surface area allows for rapid extraction of the analyte into the fine droplets of the extraction solvent, which are then collected by centrifugation. researchgate.net

Protein Precipitation: For biological samples like plasma, a straightforward approach is to precipitate proteins using an organic solvent (e.g., methanol) or an acid. researchgate.netnih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. nih.gov

Quality Control and Validation of Analytical Methods

Validation is essential to demonstrate that an analytical method for this compound is suitable for its intended purpose. ich.org The process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eufda.govdemarcheiso17025.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In chromatography, this is demonstrated by the separation of the DMT peak from other peaks. ich.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.99. demarcheiso17025.com For DMT analysis, linearity has been demonstrated over various concentration ranges depending on the technique and matrix. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.org These values are critical for trace analysis in environmental and biological samples. Methods like LC-MS/MS can achieve LOQs for DMT in the low ng/mL or even pg/mg range. mdpi.comresearchgate.net

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often expressed as percent recovery from spiked matrix samples. For DMT methods, accuracy is typically expected to be within 85-115%. nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org For bioanalytical methods, an RSD of ≤15% is generally considered acceptable. researchgate.netresearchgate.net

Table 3: Examples of Validation Parameters from Published Methods for this compound (or related analytes)

ParameterMatrixTechniqueFindingSource(s)
Linearity (Range) PlasmaGC5 to 1000 ng/mL nih.gov
Linearity (R²) MethanolUHPLC-MS> 0.988 mdpi.com
LOD PlasmaGC0.5 ng/mL nih.gov
LOQ PlasmaGC5 ng/mL nih.gov
LOQ Plant MaterialUHPLC-MS0.27 ng/mL mdpi.com
LOQ Human UrineLC-MS/MS5.0 ng/mL nih.gov
Accuracy (% Recovery) UrineHPLC92-101% nih.gov
Accuracy (% Recovery) Forensic SamplesLC-MS/MS92-113% researchgate.net
Precision (RSD) Forensic SamplesLC-MS/MS<15% researchgate.net
Precision (RSD) PlasmaLC-MS/MS≤ 11% researchgate.net

Toxicological Mechanisms and Biological Interactions Research of Dimethyl Terephthalate

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Studies in laboratory animals have demonstrated that dimethyl terephthalate (B1205515) (DMT) is readily absorbed from the digestive tract following oral administration. tandfonline.com Once absorbed, it is rapidly metabolized and eliminated, primarily through the urine, with excretion being nearly complete within 48 hours. tandfonline.com There is no evidence to suggest that DMT accumulates in tissues after repeated doses. tandfonline.com

The primary metabolic pathway for DMT involves hydrolysis to its main metabolite, terephthalic acid (TPA). researchgate.netoecd.org In rats, TPA is the sole metabolite detected in the urine. However, in mice, the urinary metabolites consist of both monomethyl terephthalate (approximately 70%) and TPA (approximately 30%). The formation of TPA is a key factor in the toxicological profile of DMT, as high doses can lead to the formation of calcium-TPA precipitates, resulting in urinary tract crystals and calculi. oecd.orgnih.gov

Dermal and ocular absorption of DMT has also been observed in rats and rabbits, respectively. tandfonline.com Following cutaneous application, a portion of the administered dose is recovered in the urine and feces. tandfonline.com Similarly, after ocular instillation, a significant percentage of the dose is excreted via urine and feces without evidence of tissue accumulation or significant eye damage. tandfonline.com

In silico predictions suggest that DMT has good oral bioavailability, with an estimated intestinal absorption of around 90%. mdpi.comresearchgate.net

Table 1: In Silico Physicochemical and Pharmacokinetic Parameters of DMT

ParameterValueSource
Intestinal Absorption (%)90 mdpi.comresearchgate.net
Caco-2 PermeabilityConfirmed mdpi.comresearchgate.net

Cellular and Molecular Mechanisms of Toxicity

In Vitro Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic potential of dimethyl terephthalate. In one study using NIH/3T3 mouse fibroblasts, DMT did not exhibit any cytotoxic effects after 48 hours of exposure at concentrations of 10 nM and 10 µM, as evaluated by the sulforhodamine B assay. mdpi.comresearchgate.net Another study on human fibroblasts also indicated that terephthalic acid (TPA), the primary metabolite of DMT, was essentially non-toxic at concentrations up to 200 µg/mL. researchgate.net

However, other research has shown that while DMT itself may have low direct cytotoxicity, its interactions at the cellular level can influence biological pathways. For instance, studies on 3T3-L1 adipocytes demonstrated that exposure to DMT during differentiation led to an increase in cellular lipid content and induced adipogenic markers. mdpi.comresearchgate.net This suggests that DMT can modulate cellular processes without causing immediate cell death.

Oxidative Stress and Apoptosis Induction Studies

Research on the role of dimethyl phthalate (B1215562) (a related compound) has indicated that it can induce oxidative damage and caspase-dependent apoptosis, leading to blood immunotoxicity in rats. nih.gov This was evidenced by altered redox status, decreased blood cell counts, and disordered antibody and cytokine secretion. nih.gov Transcriptomics analysis revealed the involvement of an oxidative stress-related mechanism, with the overexpression of Bcl-2 family genes and activation of the Fas/FasL pathway triggering a downstream caspase cascade and reactive oxygen species (ROS) signaling-mediated apoptosis and necrosis. nih.gov

While direct studies on DMT-induced oxidative stress and apoptosis are less prevalent, the findings on related phthalates suggest potential mechanisms that could be relevant. For example, in a study on 3T3-L1 adipocytes, DMT exposure affected the thermogenic program by reducing pAMPK and PGC-1α levels and induced the NF-κB proinflammatory pathway, which is often linked to cellular stress responses. researchgate.net

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been evaluated in a variety of in vitro and in vivo assays.

In Vitro Genotoxicity Studies

A comprehensive set of in vitro short-term tests has been conducted to evaluate the mutagenic potential of DMT. chemicalbook.com These include the Ames test, DNA single-strand break assays using CO60 cells and primary rat hepatocytes, and chromosome aberration and micronucleus assays in human peripheral blood lymphocytes. chemicalbook.com The results from these assays have consistently indicated that DMT does not exhibit genotoxic properties, categorizing it as non-genotoxic in these in vitro systems. chemicalbook.comtandfonline.comtandfonline.com Studies using the Ames test and unscheduled DNA synthesis (UDS) assays have also failed to show any genotoxic or mutagenic effects of DMT. tandfonline.comtandfonline.com

Table 2: Summary of In Vitro Genotoxicity Studies on this compound

AssayTest SystemResultSource
Ames TestSalmonella typhimuriumNegative chemicalbook.comtandfonline.comtandfonline.com
DNA Single-Strand Break AssayCO60 CellsNegative chemicalbook.com
DNA Single-Strand Break AssayPrimary Rat HepatocytesNegative chemicalbook.com
Chromosome Aberration AssayHuman Peripheral Blood LymphocytesNegative chemicalbook.com
Micronucleus AssayHuman Peripheral Blood LymphocytesNegative chemicalbook.comtandfonline.comtandfonline.com
Unscheduled DNA Synthesis (UDS)-Negative tandfonline.comtandfonline.com
Mouse Lymphoma Assay (L5178Y)Mouse Lymphoma CellsNegative

In Vivo Clastogenicity and Mutagenicity Investigations

In contrast to the negative findings in in vitro studies, some in vivo research has suggested a potential clastogenic effect of DMT, meaning it may cause chromosomal damage. chemicalbook.com One study evaluating the mutagenic activity of DMT in the mouse micronucleus test reported a clear clastogenic effect at all tested concentrations. nih.gov The maximum number of micronuclei was observed 24 hours after a single intraperitoneal injection. nih.gov However, the study also noted that DMT cannot be considered a strong mutagenic compound. nih.gov

Conversely, another in vivo micronucleus test in mice, conducted as part of the National Toxicology Program (NTP), did not find a clastogenic effect after three intraperitoneal injections. bgrci.deeuropa.eu Similarly, a chromosome aberration assay in Chinese hamsters given single oral doses showed no indication of clastogenicity. bgrci.de A sex-linked recessive lethal mutation assay in Drosophila melanogaster also yielded negative results. bgrci.de

This discrepancy between in vitro and some in vivo findings, as well as between different in vivo studies, suggests that the biological interactions of DMT are complex and may not be fully captured by standard genotoxicity tests. chemicalbook.com The observed clastogenic effects in some in vivo studies might be unrelated to direct genotoxicity, and the underlying mechanisms remain to be fully elucidated. chemicalbook.com

Table 3: Summary of In Vivo Genotoxicity and Mutagenicity Studies on this compound

AssayTest SystemResultSource
Micronucleus TestMousePositive nih.gov
Micronucleus TestMouse (NTP)Negative bgrci.deeuropa.eu
Chromosome Aberration AssayChinese HamsterNegative bgrci.de
Sex-Linked Recessive Lethal AssayDrosophila melanogasterNegative bgrci.de

In Vivo Toxicological Investigations: Systemic Effects and Organ-Specific Responses

In vivo studies on this compound (DMT) have been conducted across various animal models to ascertain its systemic and organ-specific toxicological profile. These investigations collectively indicate that DMT possesses a low order of acute toxicity following oral, dermal, and inhalation exposures. oecd.org

Oral administration of DMT to rats and mice has demonstrated its rapid absorption from the gastrointestinal tract, followed by swift elimination, primarily through urine, within 48 hours. The primary metabolite identified in the urine of rats is its hydrolysis product, terephthalic acid (TPA). In mice, urinary metabolites consist of both monomethyl terephthalate (70%) and TPA (30%). There is no evidence to suggest that DMT accumulates in tissues, even after repeated dosing.

The principal target organ identified in oral exposure studies is the urinary tract. oecd.org This is attributed to the metabolism of DMT to TPA, which can lead to the formation of urinary crystals or calculi (stones). oecd.org This phenomenon has been observed in studies where dietary administration of DMT to rats at levels of 1.5% or greater resulted in the development of bladder stones. bgrci.de The formation of these calculi is considered a key event leading to secondary effects such as bladder hyperplasia. researchgate.net

In a 96-day dietary study involving weanling male Long-Evans Hooded rats, reduced weight gain was noted at a 1% dietary concentration. However, no adverse effects were observed on hematological or biochemical parameters, nor on the absolute and relative weights of the liver and kidneys. Microscopic examinations in this study were also unremarkable. A 2-year dietary study in F344 rats and B6C3F1 mice reported no effects on body weight, survival, or any clinical signs of toxicity at doses up to 0.5% in the diet.

Inhalation exposure studies have also been conducted. In one study, male Long-Evans rats were exposed to DMT dust for 4 hours a day over a 3-month period. bgrci.de Even at the highest concentration, which resulted in an estimated daily dose of approximately 4 mg/kg of body weight, no systemic toxicity was observed. bgrci.de The only notable effects were transient signs of mild irritation, such as increased nose rubbing, preening, and blinking during the exposure periods. bgrci.de

Reproductive and developmental toxicity studies have also been carried out. In a one-generation reproduction study, dietary administration of DMT at levels up to 1.0% had no effect on the reproductive capabilities of rats. oecd.org However, a reduction in pup weights was observed at weaning, which was likely a consequence of exposure to DMT through lactation and the pups having access to the maternal diet. oecd.org This suggests a primary toxic effect of DMT on the offspring rather than an effect on maternal reproductive function. oecd.org

Interactive Data Table: Summary of In Vivo Toxicological Studies on this compound

Study TypeAnimal ModelRoute of ExposureKey FindingsReference
96-Day Dietary StudyWeanling Male Long-Evans Hooded RatsOral (Dietary)Reduced weight gain at 1% concentration. No effects on hematology, biochemistry, or organ weights.
2-Year Dietary StudyF344 Rats and B6C3F1 MiceOral (Dietary)No effects on body weight, survival, or clinical signs of toxicity up to 0.5% in the diet.
3-Month Inhalation StudyMale Long-Evans RatsInhalation (Dust)No systemic toxicity. Mild, transient irritation (nose rubbing, preening, blinking). bgrci.de
One-Generation Reproduction StudyRatsOral (Dietary)No effect on reproduction. Reduced pup weights at weaning. oecd.org

Biomarker Discovery and Exposure Assessment Methodologies

The assessment of human exposure to this compound (DMT) largely relies on the measurement of its metabolites in biological samples, primarily urine. Since DMT is rapidly metabolized in the body, its urinary metabolites serve as reliable biomarkers of exposure. nih.gov

The primary metabolite of DMT is terephthalic acid (TPA), which is formed through the hydrolysis of the ester bonds. In some species, such as mice, monomethyl terephthalate (MMT) is also a significant metabolite. Therefore, the quantification of TPA and MMT in urine is a key methodology for assessing exposure to DMT. science.gov These metabolites can be measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity.

Exposure to DMT can occur through various routes, including the consumption of food and beverages that have been in contact with polyethylene (B3416737) terephthalate (PET) packaging. nih.gov Factors such as pH, temperature, and storage time can influence the migration of DMT from PET materials. nih.gov

Recent research has focused on developing and refining analytical methods to detect not only the primary metabolites of DMT but also other related compounds that may be present in consumer products. For instance, studies have explored the presence of various phthalate metabolites in human urine to gain a comprehensive understanding of exposure to different phthalate esters. nih.gov

It is important to note that while TPA is a specific biomarker for exposure to terephthalates, including DMT, it is not exclusive to DMT. TPA is also used in the production of other polyesters. researchgate.net Therefore, when assessing exposure specifically to DMT, the presence of MMT can provide additional confirmatory evidence.

The development of robust and sensitive analytical methods is crucial for accurately quantifying these biomarkers at the low concentrations typically found in the general population. These methods are essential for epidemiological studies aiming to investigate the potential health effects associated with DMT exposure and for establishing reference values for human biomonitoring.

Endocrine Disruption and Adipogenesis Research

Recent scientific investigations have explored the potential for this compound (DMT) to act as an endocrine-disrupting chemical (EDC) and influence adipogenesis, the process of fat cell formation. These studies are particularly relevant given the widespread use of DMT in the production of materials like polyethylene terephthalate (PET), which are commonly used for food and beverage packaging. nih.govresearchgate.net

In vitro research using murine 3T3-L1 preadipocytes has provided significant insights into the biological activity of DMT. nih.govmdpi.com One study demonstrated that exposure to DMT during the differentiation of these cells led to an increase in cellular lipid accumulation. nih.govmdpi.com This was accompanied by the induction of key adipogenic marker genes, including PPAR-γ, C/EBPß, FABP4, and FASN, even at low nanomolar concentrations. nih.govfoodpackagingforum.org

Interestingly, the study found that the adipogenic effect of DMT, specifically its induction of PPAR-γ, was counteracted by the presence of ICI 182,780, a specific antagonist of the estrogen receptor. nih.govfoodpackagingforum.org This finding suggests that DMT may exert its effects on adipocyte differentiation through a mechanism that involves the estrogen receptor. foodpackagingforum.org

Furthermore, the research indicated that DMT can affect the thermogenic program of adipocytes. nih.govmdpi.com Exposure to DMT was found to reduce the levels of pAMPK and PGC-1α, proteins involved in cellular energy metabolism and thermogenesis. nih.govresearchgate.net Concurrently, DMT was observed to induce the NF-κB proinflammatory pathway, which is often associated with inflammation in adipose tissue. nih.govfoodpackagingforum.org

These in vitro findings suggest that DMT has the potential to function as an "obesogen," a chemical that can promote obesity by altering lipid metabolism and adipocyte differentiation. nih.govresearchgate.net The observation that these effects occur at biologically relevant concentrations highlights the importance of further research to understand the potential implications for human health, especially considering the continuous and close contact humans have with plastics containing these compounds. nih.gov

Interactive Data Table: In Vitro Effects of this compound on Adipogenesis

EndpointCell LineObservationImplicationReference
Lipid Accumulation3T3-L1 Murine AdipocytesIncreased cellular lipid content.Promotion of fat storage. nih.govmdpi.com
Adipogenic Markers3T3-L1 Murine AdipocytesInduction of PPAR-γ, C/EBPß, FABP4, and FASN.Stimulation of fat cell differentiation. nih.govfoodpackagingforum.org
Estrogen Receptor Involvement3T3-L1 Murine AdipocytesAdipogenic action reverted by estrogen receptor antagonist ICI 182,780.Suggests an estrogen receptor-mediated mechanism. nih.govfoodpackagingforum.org
Thermogenesis3T3-L1 Murine AdipocytesReduced levels of pAMPK and PGC-1α.Impairment of cellular energy expenditure. nih.govresearchgate.net
Inflammation3T3-L1 Murine AdipocytesInduction of the NF-κB proinflammatory pathway.Potential to promote inflammation in adipose tissue. nih.govfoodpackagingforum.org

Emerging Research Directions and Future Perspectives on Dimethyl Terephthalate

Sustainable and Circular Economy Approaches for Terephthalate (B1205515) Esters

The push towards a circular economy has spurred significant research into sustainable methods for producing and recycling terephthalate esters like DMT.

Chemical Recycling and Upcycling of PET to DMT

Chemical recycling of polyethylene (B3416737) terephthalate (PET) back to its monomer constituents, including DMT, is a cornerstone of creating a closed-loop system for this ubiquitous plastic. researchgate.netd-nb.info Methanolysis, the depolymerization of PET using methanol (B129727), is a well-established method for recovering DMT and ethylene (B1197577) glycol (EG). researchgate.net This process typically involves high temperatures and pressures. researchgate.net However, recent innovations are focused on developing more energy-efficient and environmentally friendly catalytic systems.

For instance, researchers have explored the use of various catalysts to facilitate PET methanolysis under milder conditions. rsc.org An efficient strategy using environmentally friendly TiₓSi₁₋ₓO₂ solid acids has demonstrated the ability to achieve a 98.2% yield of DMT from PET in just 2 hours at 160 °C. rsc.org Another approach utilizing mesoporous Beta zeolite supported zinc oxide (Zn-Beta-meso) has shown a near 99.9% DMT yield at 180 °C in only 30 minutes. sciopen.com The development of low-cost and highly efficient copper-supported catalysts also presents a practical route for PET waste recycling. rsc.org

Kinetic studies of PET methanolysis have provided valuable insights into the reaction mechanisms, helping to optimize process conditions. For example, one study determined the activation energy for the degradation of PET to be a relatively low 66.5 kJ mol⁻¹, indicating the feasibility of catalytic methanolysis at ambient conditions. rsc.org The use of co-solvents and non-toxic catalysts like potassium carbonate has also shown promise in achieving high DMT yields at temperatures as low as 20-35 °C. rsc.org Furthermore, a life cycle assessment of Eastman's methanolysis technology revealed a 29% lower global warming potential for DMT produced from this method compared to conventional fossil-based production. eastman.com

Beyond simple recycling, the concept of "upcycling" PET aims to convert it into higher-value chemicals. One such strategy involves the methanolysis of PET to DMT, followed by the hydrogenation of DMT to produce methyl p-methyl benzoate (B1203000) (MMB), a valuable oxygenated chemical. nih.gov This two-step process, utilizing a Cu/ZrO₂ catalyst, has demonstrated high selectivity for MMB. nih.gov

The table below summarizes some of the recent catalytic systems developed for the chemical recycling of PET to DMT.

Catalyst SystemTemperature (°C)Reaction TimeDMT Yield (%)Reference
Ti₀.₅Si₀.₅O₂1602 h98.2 rsc.org
Zn-Beta-meso18030 min~99.9 sciopen.com
Potassium Carbonate (with co-solvent)2524 h93.1 rsc.org
1-ethyl-3-methylimidazolium acetateNot specifiedNot specified99 rsc.org

Bio-based and Renewable Feedstocks for DMT Production

The transition away from fossil fuels has intensified research into producing DMT from renewable resources. marketsandmarkets.comkenresearch.com A key strategy involves the production of bio-based p-xylene (B151628), a precursor to terephthalic acid and subsequently DMT. rsc.orgrsc.org

One promising pathway starts with the conversion of biomass-derived 2,5-dimethylfuran (B142691) (DMF) and ethylene into p-xylene. rsc.org Researchers have achieved high selectivity and a p-xylene yield of 97% using H-Beta zeolite catalysts modified with aluminum. rsc.org Another approach focuses on the synthesis of p-xylene from 4-methyl-3-cyclohexene-1-carboxaldehyde (4-MCHCA), derived from biomass, using an FeOₓ-modified Pd/Al₂O₃ catalyst, which has shown a p-xylene yield of up to 81%. rsc.org

Life cycle assessments are being conducted to evaluate the environmental impacts of these bio-based production routes compared to conventional petroleum-based methods. acs.org These assessments consider factors such as the energy consumption and the use of non-renewable chemicals in the process. acs.org While challenges remain, the development of bio-based DMT holds significant potential for a more sustainable chemical industry. marketsandmarkets.comkenresearch.com

Computational Chemistry and Molecular Modeling Applications in DMT Research

Computational chemistry and molecular modeling are proving to be invaluable tools in understanding the properties and reactions of dimethyl terephthalate at a molecular level. open-foundation.org Density Functional Theory (DFT) has been employed to study the molecular structure and electronic properties of DMT. open-foundation.orgnih.gov These theoretical calculations can predict characteristics such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provides insights into the molecule's reactivity. open-foundation.org

Molecular dynamics (MD) simulations are used to investigate the behavior of DMT in different environments. nih.govyoutube.com For instance, MD simulations can help elucidate the interactions between DMT and catalysts, which is crucial for designing more efficient chemical recycling processes. nih.gov In the context of upcycling PET, DFT calculations have been used to understand how the phase structure of a ZrO₂ support in a Cu/ZrO₂ catalyst influences the selective hydrogenation of DMT to MMB. nih.gov

Furthermore, computational methods are being applied to study the ammonolysis of DMT, a key reaction in the upcycling of PET. acs.orgacs.org These studies can determine reaction rate constants and activation energies, providing a detailed understanding of the chemical kinetics. acs.orgacs.org

Nanotechnology and Composites Incorporating this compound Derivatives

The integration of this compound derivatives into nanomaterials and composites is an emerging area of research with the potential for novel applications. While direct research on nanotechnology incorporating DMT is still developing, related studies on terephthalate-based materials provide a strong indication of future directions.

Metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions and organic linkers, represent a significant area of interest. Terephthalic acid, the hydrolysis product of DMT, is a common linker used in the synthesis of MOFs. These materials have applications in gas storage, separation, and catalysis.

Furthermore, the development of nanocomposites using derivatives from PET recycling is gaining traction. For example, after the glycolysis of PET, the resulting oligomers can be esterified and then used as a comonomer in inverse vulcanization with sulfur to create durable composites. rsc.orgresearchgate.net

Interdisciplinary Research on Environmental and Health Impacts

Understanding the environmental fate and potential health effects of this compound is crucial for ensuring its safe production and use. epa.gov Interdisciplinary research combining chemistry, toxicology, and environmental science is essential in this regard.

Studies have shown that DMT is readily biodegradable. oecd.org For example, it can be degraded by microbes in wastewater and soil. oecd.org Research has identified specific bacterial strains, such as Comamonas acidovorans and Pasteurella multocida, that are capable of utilizing DMT as a carbon source. nih.govnih.gov The biodegradation process typically involves the hydrolysis of the ester linkages to form mono-methyl terephthalate (MMT) and then terephthalic acid (TA). nih.gov

From a health perspective, DMT is considered to have a low order of acute toxicity. oecd.org The main occupational exposure concern is related to burns from molten DMT. oecd.org Consumer exposure is generally minimal, with residual levels in PET polymers being very low. oecd.org However, ongoing research is important to fully understand any potential long-term effects. The substance is considered harmful to aquatic organisms. ilo.org

Policy Implications and Regulatory Science for Terephthalate Production and Use

The evolving landscape of chemical regulations and policies has significant implications for the production and use of this compound. The increasing focus on sustainable packaging and the circular economy is driving the demand for recycled and bio-based materials, which in turn supports the market for DMT derived from these sources. marketsandmarkets.comkenresearch.com

Regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe provide a comprehensive system for managing the risks associated with chemical substances. europa.eu The data generated through the REACH registration process for DMT, including its physical-chemical properties, environmental fate, and toxicological profile, is essential for ensuring its safe handling and use. europa.eu

As new technologies for chemical recycling and bio-based production of DMT emerge, it will be crucial for regulatory science to keep pace. This includes developing standardized methods for assessing the safety and environmental impact of these new processes and products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.